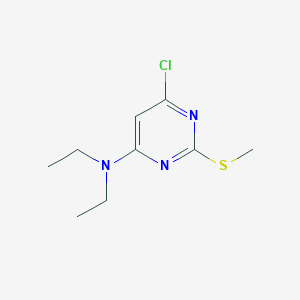

6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine

Description

6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative characterized by:

- Position 2: Methylthio (-SCH₃) group, which enhances lipophilicity and influences electronic properties.

- Position 4: Diethylamine substituent (-N(CH₂CH₃)₂), contributing to steric bulk and basicity.

- Position 6: Chlorine atom, a common pharmacophore in bioactive pyrimidines for modulating reactivity and binding affinity.

This compound is synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with diethylamine under basic conditions, yielding ~76% purity ().

Properties

Molecular Formula |

C9H14ClN3S |

|---|---|

Molecular Weight |

231.75 g/mol |

IUPAC Name |

6-chloro-N,N-diethyl-2-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C9H14ClN3S/c1-4-13(5-2)8-6-7(10)11-9(12-8)14-3/h6H,4-5H2,1-3H3 |

InChI Key |

OLTTVXXDXFNQRW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine Intermediate

A crucial intermediate in the synthesis is 4,6-dichloro-2-(methylthio)pyrimidine , which can be prepared from diethyl malonate and thiourea through a four-step process involving nitration, cyclization, methylation, and chlorination, as outlined in a Chinese patent (CN102952084A):

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1. Nitration | Diethyl malonate nitrated with excess concentrated nitric acid or fuming nitric acid | 0–30°C, molar ratio HNO3:diethyl malonate = 4.0–10.0, solvents: toluene or ethyl acetate | Product: 2-nitro-diethyl malonate ester |

| 2. Cyclization | Reaction of 2-nitro-diethyl malonate with thiourea in ethanol with sodium metal | Reflux, 40–50°C, 6 hours; pH adjusted to 5–6 with HCl | Product: 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, 82% yield |

| 3. Methylation | Methylation of mercapto group to methylthio | Details not explicitly provided but typically involves methyl iodide or dimethyl sulfate with base | |

| 4. Chlorination | Chlorination of 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine with excess phosphorus oxychloride (POCl3) | Reflux at 100–110°C, with catalytic N,N-dimethylaniline, yield 40–80% | Product: 4,6-dichloro-2-(methylthio)-5-nitropyrimidine |

This sequence establishes the pyrimidine core with chlorine atoms at positions 4 and 6 and a methylthio group at position 2.

Conversion to 6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine

The target compound is prepared by selective nucleophilic substitution of one chlorine atom (typically at position 4) of the dichloropyrimidine intermediate with diethylamine. According to synthetic descriptions in literature and commercial sources:

- Starting material: 4,6-dichloro-2-(methylthio)pyrimidine

- Nucleophile: Diethylamine

- Reaction conditions:

- Base such as potassium carbonate or sodium hydride to facilitate substitution.

- Solvent: polar aprotic solvents like dimethylformamide (DMF) or 2-propanol.

- Temperature: moderate heating (60–80°C) under inert atmosphere.

- Outcome: Selective substitution at the 4-position chlorine, leaving the 6-chloro intact, yields this compound with reported purity around 76% and yields varying depending on conditions.

The reaction is a nucleophilic aromatic substitution (S_NAr) facilitated by the electron-withdrawing nature of the pyrimidine ring and the leaving group ability of chlorine.

Optimization and Purification

- Catalyst screening: Use of bases like potassium carbonate or triethylamine to accelerate substitution and minimize side reactions.

- Solvent choice: DMF is preferred for its ability to dissolve both reactants and facilitate nucleophilic substitution.

- Purification: Column chromatography using hexane/ethyl acetate gradients (e.g., 3:1) or recrystallization to isolate the pure product.

- Yield improvements: Controlling temperature and stoichiometry, and performing reactions under inert atmosphere improve yield and purity.

Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Diethyl malonate + HNO3 | Nitration, 0–30°C | 2-nitro-diethyl malonate ester | High yield |

| 2 | 2-nitro-diethyl malonate + Thiourea + Na | Reflux in ethanol, pH 5–6 | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | 82% |

| 3 | Mercapto intermediate + Methylating agent | Methylation (e.g., CH3I + base) | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | Not specified |

| 4 | Hydroxy intermediate + POCl3 + N,N-dimethylaniline | Reflux 100–110°C | 4,6-dichloro-2-(methylthio)-5-nitropyrimidine | 40–80% |

| 5 | 4,6-dichloro-2-(methylthio)pyrimidine + Diethylamine + base | 60–80°C, DMF, inert atmosphere | This compound | ~76% purity |

Analytical Characterization Techniques

To confirm structure and purity, the following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR identifies diethylamine protons (δ 1.2–1.4 ppm) and methylthio group (δ ~2.5 ppm).

- ^13C NMR confirms pyrimidine carbons and substituents.

-

- High-resolution MS confirms molecular weight (e.g., m/z 258 [M+H]^+).

-

- Provides definitive structural confirmation and insight into crystal packing.

Chromatographic Purity Assessment:

- HPLC or column chromatography to determine purity and isolate product.

These methods ensure the compound meets desired specifications for research or industrial use.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dechlorinated pyrimidine derivatives

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the potential of pyrimidine derivatives, including 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine, as anticancer agents.

- Mechanism of Action : The compound exhibits cytotoxic effects against various human cancer cell lines, including those from breast, colon, and cervical cancers. It has been shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

- Case Studies : A study demonstrated that derivatives of 4-chloro-2-(methylthio)pyrimidine exhibited significant cytotoxicity against multiple cancer cell lines, indicating a promising therapeutic application for this class of compounds .

Antimicrobial Properties

The compound has also shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Research Findings : Research indicates that pyrimidine derivatives can inhibit the growth of pathogenic bacteria, making them suitable candidates for developing new antibiotics .

Inhibitors of Enzymatic Activity

This compound has been explored as an inhibitor of specific enzymes involved in disease pathways.

- Target Enzymes : Studies have identified its potential in inhibiting dihydrofolate reductase and other enzymes critical in the biosynthesis of nucleic acids, which is vital for cancer cell proliferation and survival .

Applications in Drug Design

The structural characteristics of this compound allow it to serve as a lead compound for designing novel therapeutics.

- Molecular Hybridization : Researchers are investigating hybrid compounds that combine the pyrimidine structure with other pharmacophores to enhance efficacy and reduce side effects. This approach aims to create more potent drugs targeting specific diseases .

Synthesis and Derivatives

The synthesis of this compound is typically achieved through multi-step chemical reactions involving chlorination and substitution reactions.

- Synthetic Pathways : Various synthetic routes have been documented, including the reaction of 2-amino-4-hydroxypyrimidine derivatives with chlorinating agents under controlled conditions to yield the desired compound .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.

Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.

Disrupt Cellular Processes: The compound can interfere with DNA replication, protein synthesis, and other essential cellular processes.

Comparison with Similar Compounds

Variations in N-Substituents at Position 4

Key Findings :

Substituent Variations at Position 2

Key Findings :

Core Structural Modifications

Key Findings :

- Pyrimidine cores are preferred for CNS targets due to BBB permeability, while fused cores (e.g., pyrazolo) optimize DNA/protein interactions.

Biological Activity

6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄ClN₃S

- Molecular Weight : 257.76 g/mol

This compound features a pyrimidine ring substituted at the 6-position with a chlorine atom, and at the 2-position with a methylthio group, along with diethyl amine substituents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which are crucial for combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have indicated that derivatives of pyrimidines, including this compound, can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Some studies suggest that pyrimidine derivatives may exhibit antimicrobial activity, making them candidates for further investigation in the development of new antibiotics.

Antioxidant Activity

A series of studies have evaluated the antioxidant capacity of pyrimidine derivatives. For example, compounds similar to this compound demonstrated significant lipid antioxidant properties. In one study, certain derivatives showed IC50 values as low as 100 nM against lipid peroxidation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. For instance, a related study reported that certain pteridine derivatives exhibited a reduction in inflammatory markers by up to 41% in animal models . The mechanism appears to involve inhibition of key enzymes involved in the inflammatory response.

Antimicrobial Activity

Research into the antimicrobial properties of pyrimidine derivatives has revealed promising results. A study highlighted that compounds with similar structures can inhibit bacterial growth effectively . The specific mechanisms often involve interference with bacterial nucleic acid synthesis.

Case Study 1: Antioxidant Efficacy

In an experimental model assessing lipid peroxidation, this compound was tested alongside other pteridine derivatives. Results indicated that this compound significantly reduced malondialdehyde levels, a marker of oxidative stress, suggesting its potential use as an antioxidant agent .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of related compounds found that they inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory cytokines . This suggests that this compound could exert similar effects.

Data Tables

Q & A

Basic: How can researchers optimize the synthesis of 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine to improve yield and purity?

Answer:

Synthesis optimization involves:

- Reaction Conditions : Use palladium-catalyzed amination or nucleophilic substitution under controlled temperatures (e.g., 60–80°C) and inert atmospheres to minimize side reactions .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while dichloromethane aids in stepwise purification .

- Purification : Column chromatography with gradients of hexane/ethyl acetate (3:1) effectively isolates the target compound, as demonstrated in pyrimidine derivative syntheses .

- Catalyst Screening : Test bases like potassium carbonate or triethylamine to accelerate substitutions while reducing byproducts .

Basic: What spectroscopic techniques are most reliable for characterizing structural features of this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., diethylamine protons at δ 1.2–1.4 ppm and methylthio groups at δ 2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 260.08) and fragmentation pathways .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) models assess electrophilic/nucleophilic sites. For example, the chloro group’s susceptibility to substitution can be quantified via Fukui indices .

- Reaction Path Search : Tools like the Artificial Force-Induced Reaction (AFIR) method simulate intermediates and transition states for proposed mechanisms (e.g., SNAr vs. radical pathways) .

- Molecular Dynamics : Predicts solvent effects on reaction kinetics, aiding in solvent selection for experimental validation .

Advanced: What strategies resolve contradictions in bioactivity data across different assays?

Answer:

- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., pH 7.4, 37°C) to compare cytotoxicity or enzyme inhibition .

- Orthogonal Assays : Cross-validate results using fluorometric, calorimetric, and SPR-based methods to rule out assay-specific artifacts .

- Structural Analog Analysis : Compare with derivatives (e.g., 6-cyclopropyl or 5-fluoro analogs) to identify substituents critical for activity .

Basic: What are the key considerations for designing derivatives to enhance biological activity?

Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 2 to improve metabolic stability .

- Bioisosteric Replacement : Replace the methylthio group with furan or pyridyl moieties to modulate lipophilicity (logP) and target engagement .

- Pro-drug Strategies : Modify the diethylamine group with hydrolyzable esters to enhance bioavailability .

Advanced: How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and values .

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., binding to kinase ATP pockets) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate computational predictions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

- Toxicity Screening : Conduct Ames tests and zebrafish embryo assays to assess genotoxicity and developmental risks .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be reconciled?

Answer:

- Solvent/Concentration Effects : Re-run NMR in deuterated DMSO vs. CDCl to assess solvent-induced shifts .

- Dynamic Effects : Variable-temperature NMR identifies tautomerism or rotational barriers (e.g., hindered amine rotation) .

- Crystallographic Validation : Compare solution-phase (NMR) and solid-state (X-ray) structures to confirm conformer dominance .

Advanced: What methodologies elucidate degradation pathways under storage conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and humidity, then analyze via LC-MS for breakdown products (e.g., oxidation to sulfoxide) .

- Stability-Indicating Assays : Develop HPLC methods with PDA detectors to quantify intact compound vs. degradants .

- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .

Basic: How is the compound’s solubility profile determined, and how can it be improved?

Answer:

- Solubility Screening : Use shake-flask methods in buffers (pH 1–10) and solvents (e.g., PEG 400, cyclodextrins) .

- Salt Formation : React with HCl or maleic acid to generate water-soluble salts without altering bioactivity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.